1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine is a useful research compound. Its molecular formula is C15H17FN2S and its molecular weight is 276.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiophene and a piperazine moiety, which are common in many bioactive molecules. For instance, indole derivatives, which are structurally similar to thiophene, have been found to bind with high affinity to multiple receptors . .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Indole derivatives, for example, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Biological Activity
1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C15H17FN2S |
Molecular Weight | 276.38 g/mol |
IUPAC Name | 1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine |
PubChem CID | 28818943 |
Appearance | Powder |
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin.
- Antibacterial Efficacy : The compound displayed notable activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated bactericidal effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. It was effective against Candida albicans, surpassing fluconazole in some tests, indicating its potential as an antifungal agent .
Anti-Cancer Properties
The anti-proliferative activity of this compound has been evaluated against several cancer cell lines. The results are summarized in the following table:
The compound's structure suggests that modifications in substituents can enhance its anti-cancer activity, particularly through the incorporation of thiophene and fluorophenyl groups.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Synthesis : Similar to other piperazine derivatives, it may inhibit bacterial protein synthesis, leading to cell death.
- Disruption of Biofilm Formation : The compound has been noted for its ability to disrupt biofilm formation in bacteria such as MRSA and Pseudomonas aeruginosa, enhancing its therapeutic potential against persistent infections .
Case Studies
Several studies have explored the biological activity of piperazine derivatives:
- A study published in MDPI reported that compounds with similar structures exhibited good antibacterial activity and were effective against biofilms formed by resistant strains .
- Another investigation into thiophene-linked compounds found that modifications significantly influenced their anti-proliferative activities across various cancer cell lines .
Properties
IUPAC Name |
1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPEKAUGDVWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212632 | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049872-87-8 | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049872-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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